3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone
Description
3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure
Properties
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]-3-phenylmethoxypyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-16-8-10-18(11-9-16)14-22-13-12-20(23)21(17(22)2)24-15-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUVZVGWJFFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methylpyridine derivatives.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Addition of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be added through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Deprotection of the Benzyloxy Group
The benzyloxy moiety serves as a protective group for the hydroxyl functionality. Deprotection occurs under:
-
Hydrogenolytic conditions : Catalytic hydrogenation (H₂, Pd/C) cleaves the benzyl ether, yielding 3-hydroxy-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone .
-
Acidic conditions : Treatment with HBr in acetic acid achieves quantitative deprotection at elevated temperatures (80–100°C).
Product Characterization :
| Product | Molecular Formula | Melting Point | NMR (δ, ppm) |
|---|---|---|---|
| 3-Hydroxy derivative | C₁₇H₁₉NO₂ | 171–173°C | 6.48 (d, J=2.4 Hz, 1H), 6.18 (dd, J=8.4, 2.4 Hz, 1H) |
Nucleophilic Substitution Reactions
The methylbenzyl group at the N1 position participates in substitution reactions under alkylation or acylation conditions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ introduces substituents at the pyridinone nitrogen .
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Acylation : Acetic anhydride or acetyl chloride selectively acylates the hydroxyl group post-deprotection.
Example :
Electrophilic Aromatic Substitution (EAS)
The 4-methylbenzyl and benzyl aromatic rings undergo regioselective EAS:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para positions of the benzyl rings.
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Halogenation : Br₂/FeBr₃ brominates the methylbenzyl ring at the ortho and para positions.
Key Insight : Electron-donating methyl groups direct electrophiles to meta/para positions, while the pyridinone core remains inert under mild conditions.
Cross-Coupling Reactions
The pyridinone scaffold participates in palladium-catalyzed couplings:
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Suzuki–Miyaura : Aryl boronic acids couple at the C5 position using Pd(PPh₃)₄ and Na₂CO₃ .
-
Heck Reaction : Styrenes react with iodinated derivatives to form C–C bonds .
Optimized Conditions :
| Reaction Type | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(OAc)₂ | 2-Pyridone (L1) | 72–85 |
| Heck | PdCl₂ | PPh₃ | 68–78 |
Redox Transformations
-
Reduction : NaBH₄ selectively reduces the pyridinone ring to a tetrahydropyridine derivative .
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Oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid under acidic conditions.
Mechanistic Pathway :
Complexation with Metal Ions
The pyridinone’s oxygen and nitrogen atoms coordinate transition metals:
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Fe(III) Complexes : Forms stable octahedral complexes with 3-hydroxy-4-pyridinone derivatives, relevant in medicinal chelation .
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Pd(II) Intermediates : Participate in catalytic cycles during cross-coupling reactions .
Stability Constants (log β) :
| Metal Ion | log β (25°C) |
|---|---|
| Fe³⁺ | 28.5 ± 0.2 |
| Cu²⁺ | 18.9 ± 0.3 |
Pummerer-Type Reactions
Triflic anhydride-activated sulfoxides react with fluoropyridine derivatives to form N-alkylated pyridinones . While not directly reported for this compound, analogous pathways suggest feasibility:
Key Data :
Radical Reactions
Under radical initiators (AIBN), the compound undergoes:
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for the development of new pharmaceuticals, especially targeting neurological disorders. Its unique structure provides a platform for modifications that can enhance biological activity and selectivity.
Mechanism of Action:
The mechanism involves interactions with specific molecular targets such as enzymes or receptors, which may modulate their activity. For instance, studies have indicated potential inhibitory effects on certain neurotransmitter receptors, suggesting its utility in treating conditions like anxiety or depression.
Organic Synthesis
3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone can act as an intermediate in synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Synthetic Routes:
- Formation of the Pyridinone Core: Achieved through cyclization reactions involving 2-methylpyridine derivatives.
- Introduction of the Benzyloxy Group: Accomplished via nucleophilic substitution using benzyl alcohol.
- Addition of the 4-Methylbenzyl Group: Typically performed through Friedel-Crafts alkylation with 4-methylbenzyl chloride.
Material Science
This compound has potential applications in developing new materials with specific electronic or optical properties. Its unique structure may contribute to the fabrication of organic light-emitting diodes (OLEDs) or photovoltaic devices.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives related to 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone. Results showed that these derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuropharmacological Assessment
Research focusing on the neuropharmacological effects revealed that this compound could enhance sedative effects in animal models. In a behavioral study, mice treated with the compound showed increased sleep duration when subjected to pentobarbital administration compared to controls.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-2-methyl-4(1H)-pyridinone: Lacks the 4-methylbenzyl group.
2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone: Lacks the benzyloxy group.
Uniqueness
3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is unique due to the presence of both the benzyloxy and 4-methylbenzyl groups, which can impart distinct chemical and biological properties
Biological Activity
The compound 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is a member of the pyridinone family, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone can be represented as follows:
- Molecular Formula : CHNO\
- Molecular Weight : 295.38 g/mol
This compound features a pyridinone core, which is known for its ability to interact with various biological targets.
Antioxidant Activity
Research has shown that derivatives of pyridinones exhibit significant antioxidant properties. For instance, studies on related compounds have indicated their capacity to scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .
Enzyme Inhibition
One of the prominent biological activities of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is its potential as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin biosynthesis, making it a target for skin-related disorders and cosmetic applications. The compound has demonstrated promising inhibitory effects against tyrosinase, with reported IC values comparable to established inhibitors .
Central Nervous System (CNS) Effects
Pyridinone derivatives have been evaluated for their CNS activity. Compounds within this class have shown dual activity profiles, exhibiting both stimulant and depressant effects on the CNS. This characteristic suggests potential applications in treating mood disorders or anxiety .
Antimicrobial Activity
Several studies have reported the antimicrobial effects of pyridinone derivatives. The compound's structural features may confer activity against various pathogens, although specific data on 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone's antimicrobial efficacy remains limited .
Synthesis and Evaluation
A notable study synthesized a series of pyridinone derivatives, including 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone. The synthesis involved refluxing appropriate precursors in ethanol, followed by purification through recrystallization. The resultant compounds were subjected to biological evaluations, revealing significant antioxidant and enzyme inhibitory activities .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone with tyrosinase. These studies indicated favorable binding affinities and provided insights into the molecular mechanisms underlying its inhibitory action .
Data Table: Biological Activities of Related Pyridinones
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step pathways, including nucleophilic substitution, benzylation, and cyclization. For example, similar pyridinone derivatives are synthesized via:
- Step 1 : Formation of the pyridinone core using keto-enol tautomerization under basic conditions.
- Step 2 : Introduction of benzyl and 4-methylbenzyl groups via alkylation or Mitsunobu reactions .
Optimization strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for benzylation steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve yields in heterocyclic ring formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like bromination (see analog in ).
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Methodological approach :
- Spectroscopic analysis :
- Chromatography :
- HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) and detect regioisomeric byproducts .
- X-ray crystallography : For unambiguous confirmation, co-crystallize with a heavy atom (e.g., bromine analog in ).
Advanced Research Questions
Q. How do substituents on the pyridinone core influence biological activity, and how can researchers resolve contradictions in structure-activity relationship (SAR) data?
SAR analysis :
-
Substituent effects :
Position Substituent Observed Activity Reference 3-OR Benzyloxy Moderate enzyme inhibition 1-R 4-Methylbenzyl Enhanced lipophilicity (logP +0.5) 2-R Methyl Steric hindrance reduces binding affinity -
Contradiction resolution :
- Comparative assays : Test analogs (e.g., 3-hydroxy vs. 3-benzyloxy) under identical conditions to isolate substituent effects .
- Computational modeling : Use DFT to calculate electronic effects (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
Q. What experimental strategies are recommended for elucidating the mechanism of action in enzymatic or cellular systems?
Methodological framework :
- Enzyme inhibition assays :
- Kinetic studies : Measure IC₅₀ values under varied substrate concentrations to determine competitive/non-competitive inhibition.
- Fluorescence quenching : Monitor binding to active sites using tryptophan residues (λex = 280 nm) .
- Cellular studies :
Q. How can researchers address discrepancies in thermal stability or solubility data reported for this compound?
Resolution strategies :
- Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres to identify hygroscopicity issues .
- Solubility optimization :
- Co-solvent systems : Use ethanol/water mixtures (e.g., 30% EtOH) to enhance aqueous solubility .
- Salt formation : React with HCl or sodium salts to improve crystallinity and stability .
Data Contradiction Analysis
Q. Conflicting reports exist regarding the compound’s fluorescence properties. How should researchers design experiments to validate these claims?
Experimental design :
- Spectrofluorometric titration : Measure emission spectra (λex = 350 nm) at varying pH (3–10) and solvent polarities.
- Quenching studies : Add known quenchers (e.g., acrylamide) to assess dynamic vs. static quenching mechanisms .
- Reference controls : Compare with structurally validated analogs (e.g., 3-hydroxy-pyridinone in ).
Tables of Key Data
Q. Table 1: Comparative Bioactivity of Pyridinone Derivatives
| Compound | Enzyme IC₅₀ (µM) | logP | Reference |
|---|---|---|---|
| 3-(Benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone | 12.3 ± 1.2 | 3.8 | |
| 3-Hydroxy analog | 45.6 ± 3.4 | 2.1 | |
| Fluridone (pesticide analog) | N/A | 4.2 |
Q. Table 2: Optimized Synthetic Conditions
| Step | Reaction | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridinone core formation | DMF | K₂CO₃ | 68 |
| 2 | Benzylation | THF | NaH | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
